Product packaging for Ethyl 4-(2-aminoethyl)benzoate(Cat. No.:CAS No. 77266-69-4)

Ethyl 4-(2-aminoethyl)benzoate

Cat. No.: B1625949
CAS No.: 77266-69-4
M. Wt: 193.24 g/mol
InChI Key: RBLUWLZGAZETKS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Substituted Benzoate (B1203000) Esters in Organic Synthesis

The study of substituted benzoate esters has a rich history intertwined with the development of organic chemistry. Benzoic acid, the parent compound of benzoates, has been known for centuries, and its ester derivatives quickly became subjects of investigation due to their prevalence in natural products and their utility in synthesis. wikipedia.org Initially, research focused on simple benzoates, exploring their physical properties and reactivity. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, was a pivotal development that enabled the systematic synthesis of a wide array of benzoate esters. wikipedia.org

Over time, the focus expanded to include substituted benzoates, where functional groups are introduced onto the benzene (B151609) ring. This evolution was driven by the desire to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. The introduction of substituents like amino and nitro groups opened new avenues for chemical transformations. For instance, the reduction of nitrobenzoates to aminobenzoates provided access to a key class of compounds with applications in dyes and pharmaceuticals. orgsyn.org The development of organometallic cross-coupling reactions, such as the Suzuki and Heck reactions, further revolutionized the synthesis of complex substituted benzoates, allowing for the precise installation of various aryl and alkyl groups.

Contemporary Significance of Aryl Esters Bearing Aminoalkyl Moieties as Synthetic Intermediates

Aryl esters containing aminoalkyl side chains, such as Ethyl 4-(2-aminoethyl)benzoate, have emerged as highly valuable synthetic intermediates in modern organic chemistry. Their significance stems from the presence of multiple reactive sites within a single molecule: the aromatic ring, the ester functionality, and the primary amino group. This trifunctional nature allows for a diverse range of chemical modifications, making them versatile scaffolds for the construction of complex target molecules.

In medicinal chemistry, these compounds serve as crucial precursors for the synthesis of a wide variety of biologically active molecules. The aminoalkyl moiety can be readily acylated, alkylated, or used in the formation of heterocyclic rings, leading to the generation of extensive compound libraries for drug discovery programs. For example, derivatives of aminoalkyl benzoates have been investigated for their potential as local anesthetics and antimicrobial agents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further opportunities for structural diversification.

Furthermore, the palladium-catalyzed α-arylation of esters has become a powerful tool for carbon-carbon bond formation in organic synthesis. mdpi.com Aryl esters with aminoalkyl groups can participate in intramolecular cyclization reactions to construct nitrogen-containing heterocyclic frameworks, which are prevalent in many natural products and pharmaceuticals. mdpi.com The ability to selectively manipulate the different functional groups of these intermediates makes them indispensable tools for the efficient and convergent synthesis of complex molecular architectures.

Structural Elucidation and Key Functional Group Analysis of this compound

The molecular structure of this compound (C₁₁H₁₅NO₂) consists of a central benzene ring substituted at the 1- and 4-positions. nih.gov An ethyl ester group (-COOCH₂CH₃) is attached at the C1 position, and a 2-aminoethyl group (-CH₂CH₂NH₂) is located at the C4 position. nih.gov This arrangement of functional groups imparts a unique combination of chemical properties to the molecule.

Key Functional Groups:

Ethyl Ester: The ester group is a key reactive site. It can undergo hydrolysis under acidic or basic conditions to yield 4-(2-aminoethyl)benzoic acid. It can also be a site for transesterification reactions. yakhak.org

Primary Amino Group: The terminal primary amine is basic and nucleophilic. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides, sulfonamides, and imines, respectively. This functionality is crucial for building more complex molecular structures.

Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution reactions, although the activating/deactivating effects of the existing substituents must be considered. The para-substitution pattern influences the regioselectivity of further substitutions.

The spatial arrangement of these functional groups is also significant. The flexible ethyl and aminoethyl chains can adopt various conformations, which can influence the molecule's interaction with biological targets or its packing in a crystal lattice.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO₂ nih.gov
Molecular Weight 193.24 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 77266-69-4 nih.gov
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)CCN nih.gov
InChIKey RBLUWLZGAZETKS-UHFFFAOYSA-N nih.gov

This data is sourced from PubChem. nih.gov

Overview of Advanced Research Domains Pertaining to the Compound’s Chemical Transformations

The unique structural features of this compound make it a valuable substrate and intermediate in several advanced research domains.

Medicinal Chemistry and Drug Discovery: A primary area of research involves the use of this compound as a scaffold for the synthesis of novel therapeutic agents. Researchers modify the amino and ester functionalities to create derivatives with potential biological activities. For instance, it serves as a precursor for the synthesis of antimicrobial agents. vulcanchem.com The structural framework is also found in compounds investigated for their local anesthetic properties.

Polymer Chemistry: The bifunctional nature of this compound, possessing both an amine and an ester, makes it a candidate for the synthesis of novel polymers. The amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the ester can be involved in transesterification polymerization. Recent research has explored the chemical modification of copolymers with 2-amino ethyl benzoate substituents to alter polymer properties like rigidity and glass transition temperature. ajchem-a.com

Materials Science: Derivatives of this compound are being explored for applications in materials science. For example, related benzoate esters have been incorporated into resin cements, where they can act as co-initiators in polymerization processes. researchgate.net The ability to tune the chemical structure allows for the development of materials with specific physical and mechanical properties.

Synthetic Methodology Development: The reactivity of this compound makes it a useful model compound for the development of new synthetic methods. For example, its participation in palladium-catalyzed cross-coupling reactions can be studied to optimize reaction conditions and expand the scope of these powerful transformations for constructing complex molecules. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1625949 Ethyl 4-(2-aminoethyl)benzoate CAS No. 77266-69-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77266-69-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-(2-aminoethyl)benzoate

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8,12H2,1H3

InChI Key

RBLUWLZGAZETKS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)CCN

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCN

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Ethyl 4 2 Aminoethyl Benzoate and Cognate Structures

Strategic Approaches to Esterification of Carboxylic Acid Precursors

The esterification of the carboxylic acid precursor, 4-(2-aminoethyl)benzoic acid, is a critical step in the synthesis of the target compound. Several methodologies have been developed, ranging from direct acid-catalyzed reactions to more complex catalytic and transesterification systems.

Direct Esterification Techniques with Ethanol (B145695)

The most straightforward route to Ethyl 4-(2-aminoethyl)benzoate is the direct esterification of 4-(2-aminoethyl)benzoic acid with ethanol. vulcanchem.com This reaction, a classic example of Fischer-Speier esterification, involves heating the carboxylic acid and an excess of ethanol in the presence of a strong acid catalyst. vulcanchem.commasterorganicchemistry.comwikipedia.org The use of excess alcohol helps to shift the reaction equilibrium towards the product ester. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of ethanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ethyl ester. wikipedia.org The reaction is reversible and requires conditions that favor the forward reaction, such as the removal of water as it is formed, often accomplished by azeotropic distillation with a solvent like toluene (B28343). masterorganicchemistry.comoperachem.com

A typical laboratory procedure involves refluxing the reactants for several hours. operachem.comusm.my For instance, a procedure for a similar ester, methyl benzoate (B1203000), involves dissolving the benzoic acid in the alcohol, adding a catalytic amount of concentrated sulfuric acid, and heating at 65°C until completion. operachem.com The product is then isolated by removing the excess solvent, followed by an extractive workup and purification. operachem.com

Catalytic Systems for Enhanced Esterification Efficiency

To improve reaction rates, yields, and environmental footprint, a diverse range of catalytic systems has been investigated for Fischer-type esterifications. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most traditional and widely used catalysts due to their strong acidity and low cost. operachem.comjst.go.jp Organic acids such as p-toluenesulfonic acid (p-TsOH) are also effective. masterorganicchemistry.com More recently, novel homogeneous systems like Brønsted acidic ionic liquids have been shown to promote esterification reactions efficiently, often under solvent-free microwave conditions, allowing for easy recovery and recycling of the catalyst. researchgate.net

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages, including simplified product purification, reduced corrosion, and catalyst reusability. researchgate.net Various materials have been proven effective:

Zeolites: These microporous aluminosilicates, particularly in their hydrogen form (e.g., H-ZSM-5), provide acidic sites and can act as water adsorbents, driving the equilibrium towards the products. scirp.orgmdpi.com

Sulfonated Resins: Materials like Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, are effective and easily separable catalysts for esterification. organic-chemistry.org

Metal Oxides and Mixed Oxides: Fly ash, a coal combustion residue rich in silica (B1680970), alumina, and iron oxide, has been developed as a low-cost, effective solid acid catalyst for esterification. researchgate.netacs.org Other active catalysts include titania-silica composites and various metal oxides. jst.go.jpmdpi.com

The choice of catalyst often depends on the specific substrate and the desired reaction conditions, with a general trend towards developing more sustainable and reusable heterogeneous systems.

Catalyst TypeExamplesKey AdvantagesRelevant Findings
Homogeneous H₂SO₄, HCl, p-TsOH, Ionic LiquidsHigh activity, low cost (for mineral acids)Effective but can lead to purification and waste disposal issues. operachem.comresearchgate.net Ionic liquids show promise for recyclability. researchgate.net
Heterogeneous Zeolites, Amberlyst-15, Fly Ash, Metal OxidesReusable, non-corrosive, simplified workupFly ash provides a scalable, low-cost option. acs.org Zeolites and resins are effective for various esterifications. scirp.orgorganic-chemistry.org

Transesterification Processes Involving Analogous Esters

Transesterification is an alternative route that involves reacting an existing ester, such as methyl 4-aminobenzoate (B8803810) or butyl 4-aminobenzoate, with ethanol to produce this compound and the corresponding alcohol byproduct. google.com This equilibrium reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct through distillation. google.com

This method can be advantageous in industrial settings. For example, using a less volatile starting ester like butyl 4-aminobenzoate can prevent the loss of material from the reaction mixture compared to the more volatile ethyl 4-aminobenzoate. google.com The reaction of the butyl ester is, however, considerably slower than that of the ethyl or methyl esters. google.com

A variety of catalysts are effective for transesterification, including:

Titanium Alkoxides: Compounds like tetrabutoxytitanium are common catalysts, often used in industrial processes for producing esters. masterorganicchemistry.comgoogle.com

Lewis Acids: Indium triiodide (InI₃) has been reported as a mild and effective Lewis acid catalyst for the transesterification of both aliphatic and aromatic esters. researchgate.net

Alkali-Doped Oxides: Solid catalysts such as alkali metals loaded onto metal oxides (e.g., K₂CO₃ on MgO) are also employed, particularly in biodiesel synthesis, a large-scale application of transesterification. mdpi.com

Catalyst SystemExample ReactantsKey Features
Titanium AlkoxidesButyl 4-aminobenzoate + EthanolIndustrially relevant, effective for various esters. google.com
Lewis Acids (e.g., InI₃)Ethyl 4-hydroxy-8-tosyloxyquinoline-3-carboxylate + AlcoholsMild reaction conditions, high yields, non-toxic reagent. researchgate.net
Solid Base CatalystsAlkyl aminobenzoate + AlcoholOffers advantages in catalyst separation and reusability. mdpi.com

Introduction of the 2-Aminoethyl Side Chain

The synthesis of the 4-(2-aminoethyl) moiety on the benzoate scaffold can be accomplished through several strategic routes. The choice of method often depends on the availability of starting materials and the desire to avoid protecting group chemistry.

Alkylation Reactions for Aminoethyl Group Incorporation

Alkylation reactions provide a direct method for forming the carbon-nitrogen bond of the aminoethyl side chain. One approach involves the N-alkylation of an amine with a suitable electrophile. For instance, reacting 4-aminobenzoic acid with 2-bromoethylamine (B90993) can introduce the side chain, although this requires careful pH control to avoid side reactions. The resulting intermediate, 4-(2-aminoethyl)benzoic acid, would then be esterified.

Alternatively, a C-N bond can be formed by reacting an aromatic precursor with an amine. A documented synthesis of the parent carboxylic acid involves reacting 4-bromobenzoic acid with ethylenediamine, followed by hydrolysis and acidification to yield 4-(2-aminoethyl)benzoic acid hydrochloride. smolecule.com Another potential, though less direct, route could involve the use of trichloroacetimidates as alkylating agents in the presence of a Lewis acid catalyst to react with various nucleophiles. syr.edu

Reductive Amination Protocols for Aliphatic Amine Formation

Reductive amination is a powerful and widely used method for forming amines. masterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com

While a direct reductive amination to form this compound would require a precursor like ethyl 4-(2-oxoethyl)benzoate, a more common strategy involves the reduction of a functional group that can be converted into the primary amine. Key examples include:

Reduction of Nitro Compounds: A prevalent strategy is the reduction of a nitro group. For example, ethyl 4-(2-nitrovinyl)benzoate or ethyl 4-(2-nitroethyl)benzoate could be reduced to the target amine. researchgate.net The reduction of aromatic nitro compounds is a well-established transformation, often achieved with high efficiency using catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) or chemical reducing agents like indium in aqueous ethanol. google.comorgsyn.orggoogle.com

Reduction of Nitriles: The catalytic hydrogenation of a nitrile, such as ethyl 4-(cyanomethyl)benzoate, over a palladium or nickel catalyst can yield the desired primary amine. This method is scalable and often results in high-purity products.

Reduction of Oximes: An oxime, prepared from the corresponding ketone or aldehyde, can be reduced to an amine. For example, methyl 4-formylbenzoate (B8722198) can be converted to its oxime with hydroxylamine, followed by catalytic reduction to furnish the aminomethyl group. Subsequent steps would be needed to extend the chain to the aminoethyl group.

Precursor Functional GroupReagents/CatalystsKey Features
Nitro (-NO₂)H₂/Pd/C, In/NH₄ClHigh yields, common industrial method. orgsyn.orggoogle.com
Nitrile (-CN)H₂ with Pd/C or Ni catalystScalable, high purity products.
Carbonyl (via imine)NaBH₃CN, NaBH(OAc)₃Mild, selective for imine reduction. masterorganicchemistry.com
Oxime (=N-OH)H₂/Pd/C or Ni catalystMulti-step but effective route from aldehydes.

Reductive Transformation of Nitro- or Cyano-Substituted Aromatic Precursors

A prevalent and effective method for the synthesis of this compound involves the reduction of a nitro or cyano group at the para position of an ethyl benzoate precursor.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. For instance, the selective reduction of ethyl 4-nitrobenzoate (B1230335) to the corresponding amine can be achieved using various reducing agents. One such method employs indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution. This approach is noteworthy for its selectivity, leaving other functional groups like esters unaffected. orgsyn.org Other common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel, often under hydrogen pressure. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and minimize side reactions. A study on the reduction of aromatic nitro compounds highlights the use of indium/ammonium chloride as an ecologically friendly option, avoiding the use of acid catalysts and the associated waste disposal issues. orgsyn.org

Similarly, precursors containing a cyano group can be reduced to the primary amine. Catalytic hydrogenation is a common method for this transformation, often employing catalysts such as palladium on carbon or nickel. The process is typically carried out under hydrogen pressure and at controlled temperatures to ensure efficient conversion.

PrecursorReducing Agent/CatalystConditionsProductReference
Ethyl 4-nitrobenzoateIndium / Ammonium ChlorideAqueous EthanolEthyl 4-aminobenzoate orgsyn.org
Methyl 4-cyanobenzoatePalladium on Carbon (Pd/C) or NickelHydrogen pressure (0.5-2 MPa), 25-70°CMethyl 4-aminomethylbenzoate

Multi-Step Conversions from Diversely Substituted Aromatic Compounds

The synthesis of this compound can also be approached through multi-step sequences starting from various substituted aromatic compounds. The order of these synthetic steps is crucial for achieving the desired substitution pattern on the aromatic ring. libretexts.org

One illustrative multi-step synthesis begins with 4-formylbenzoate. This precursor can be converted to an oxime intermediate, which is then reduced to the corresponding aminomethyl derivative. If necessary, a final esterification step can be performed. The reduction of the oxime is often carried out using catalytic hydrogenation with catalysts like Pd/C or nickel in an alkaline aqueous medium. The concentration of the base is a critical parameter that significantly influences the reaction yield and the formation of byproducts.

Another strategy involves starting with 4-(2-aminoethyl)benzoic acid and performing an esterification reaction with ethanol in the presence of an acid catalyst. vulcanchem.com This direct approach can provide good yields but may necessitate chromatographic purification to achieve high purity.

The choice of the synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. For complex molecules, the strategic introduction and transformation of functional groups are key to a successful synthesis. libretexts.org

Utilization and Cleavage of Amine Protecting Groups in Aminoalkyl Benzoate Synthesis

In the synthesis of aminoalkyl benzoates, the amine functional group often requires protection to prevent it from undergoing unwanted reactions during subsequent synthetic steps. libretexts.org A protecting group is a temporary modification of a functional group that renders it less reactive. organic-chemistry.org After the desired transformations are complete, the protecting group is removed to regenerate the original amine functionality. organic-chemistry.org

Commonly used amine protecting groups include carbamates, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its removal. organic-chemistry.org For example, the Boc group is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comchemrxiv.org The Cbz group, on the other hand, is typically cleaved by catalytic hydrogenation. masterorganicchemistry.com

The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in multi-step synthesis, allowing for the selective deprotection of one amine group in the presence of others. organic-chemistry.org For example, a Boc group can be removed with acid while a fluorenylmethyloxycarbonyl (Fmoc) group, another common carbamate (B1207046) protecting group, is cleaved under basic conditions. organic-chemistry.orgmasterorganicchemistry.com

The introduction of a protecting group, such as Boc, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The removal of the Boc group is an important step, and various acidic conditions can be employed for this purpose. chemrxiv.org For instance, treating a Boc-protected amine with TFA effectively cleaves the protecting group to yield the corresponding ammonium salt. chemrxiv.org

Chromatographic and Crystallization Techniques for Product Isolation and Purification

Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. The most common techniques for this purpose are chromatography and crystallization.

Chromatographic Purification: Silica gel column chromatography is a widely used method for the purification of organic compounds. orgsyn.org In this technique, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with silica gel. orgsyn.org A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. orgsyn.org For the purification of ethyl benzoate derivatives, a mixture of a non-polar solvent like dichloromethane (B109758) and a polar solvent like methanol (B129727) is often used as the eluent. orgsyn.org The fractions containing the pure product are collected and the solvent is removed to yield the purified compound. orgsyn.org Thin-layer chromatography (TLC) is often used to monitor the progress of the separation. semanticscholar.org

Crystallization Techniques: Crystallization is another powerful technique for purifying solid compounds. uct.ac.za This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a suitable hot solvent. uct.ac.za As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. uct.ac.za The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. uct.ac.za The process can sometimes be initiated by adding a seed crystal or by scratching the inside of the flask. uct.ac.za The purified crystals are then collected by filtration. uct.ac.za Recrystallization, which involves repeating the crystallization process, can be performed to further enhance the purity of the product. uct.ac.za For some compounds, spherical crystallization techniques can be employed to produce agglomerates with desirable properties.

Chemical Reactivity and Advanced Derivatization Strategies of Ethyl 4 2 Aminoethyl Benzoate

Reactivity Profiles of the Ester Functional Group

The ethyl ester group in Ethyl 4-(2-aminoethyl)benzoate is susceptible to attack by nucleophiles at the electrophilic carbonyl carbon. The outcomes of these reactions are largely governed by the nature of the nucleophile and the reaction conditions employed.

Mechanistic Studies of Hydrolysis Reactions

The hydrolysis of the ester in this compound to its corresponding carboxylic acid, 4-(2-aminoethyl)benzoic acid, can be achieved under either acidic or basic conditions. Both pathways proceed through a nucleophilic acyl substitution mechanism.

Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group, yielding the carboxylate. This process is effectively irreversible as the final step involves an acid-base reaction between the carboxylic acid and the strong base. The general mechanism for the base-promoted hydrolysis of an ethyl benzoate (B1203000) derivative is illustrated below. mdpi.com

Base-Promoted Hydrolysis Mechanism

Nucleophilic attack by hydroxide: The hydroxide ion attacks the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate: A transient species with a negatively charged oxygen is formed.

Elimination of the leaving group: The intermediate collapses, reforming the carbonyl group and expelling the ethoxide ion.

Deprotonation: The highly basic ethoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion. mdpi.com

In an acidic medium, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl group. Following a series of proton transfers, ethanol (B145695) is eliminated as the leaving group, regenerating the acid catalyst and forming the carboxylic acid. mdpi.com The presence of the amino group in this compound can influence the rate of hydrolysis. Under acidic conditions, the amino group will be protonated, which can affect the electronic properties of the aromatic ring and, consequently, the reactivity of the ester.

Nucleophilic Acyl Substitution Pathways

The ester functional group of this compound can undergo nucleophilic acyl substitution with a variety of nucleophiles other than water. These reactions provide a versatile platform for the synthesis of different classes of compounds.

One common example is transesterification , where the ethyl group of the ester is exchanged with a different alkyl group by reacting the compound with an excess of another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) would yield Mthis compound. These reactions are typically reversible, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol. mdpi.com

Another important nucleophilic acyl substitution is aminolysis , where the ester reacts with ammonia (B1221849) or a primary or secondary amine to form an amide. The reaction of this compound with an amine would lead to the formation of the corresponding N-substituted 4-(2-aminoethyl)benzamide. The mechanism is analogous to base-catalyzed hydrolysis, with the amine acting as the nucleophile. mdpi.com

Furthermore, the ester can react with organometallic reagents, such as Grignard reagents . The reaction of an ester with two equivalents of a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. For example, the reaction of this compound with excess methylmagnesium bromide would produce 2-(4-(2-hydroxypropan-2-yl)phenyl)ethan-1-aminium after workup. It is crucial that the Grignard reagent does not react with the primary amine; therefore, protection of the amine is often necessary before carrying out this transformation. orgsyn.orgdoubtnut.com

Table 1: Examples of Nucleophilic Acyl Substitution Reactions of the Ester Group

Nucleophile Reagent Example Product Type
Water (Hydrolysis) H₂O / H⁺ or OH⁻ Carboxylic Acid
Alcohol (Transesterification) R'OH / H⁺ or OR'⁻ Ester
Amine (Aminolysis) R'NH₂ Amide
Organometallic (Grignard) R'MgX (excess) Tertiary Alcohol

Transformations Involving the Primary Amine Moiety

The primary amine group in this compound is a potent nucleophile and a site of basicity, allowing for a variety of chemical modifications at the nitrogen atom.

Alkylation and Reductive Alkylation Reactions at Nitrogen

The direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt, due to the increased nucleophilicity of the alkylated amine products. researchgate.net However, by carefully controlling the stoichiometry and reaction conditions, selective N-alkylation can be achieved.

A more controlled and widely used method for the mono-alkylation of primary amines is reductive amination . masterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comunive.itunimi.it For example, the reaction of this compound with a ketone in the presence of a suitable reducing agent would yield the N-isopropyl derivative.

Table 2: Comparison of Alkylation and Reductive Alkylation

Method Reagents Typical Products Control
Direct Alkylation Alkyl Halide (e.g., R-Br) Mixture of primary, secondary, tertiary amines, and quaternary salt Difficult
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) Predominantly the desired secondary or tertiary amine Good

Acylation Reactions Leading to Amide Derivatives

The primary amine of this compound readily undergoes acylation with various acylating agents to form stable amide derivatives. This is a robust and high-yielding reaction. Common acylating agents include acyl chlorides and acid anhydrides.

The reaction with an acyl chloride, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. For instance, reacting this compound with acetyl chloride would yield Ethyl 4-(2-acetamidoethyl)benzoate. Similarly, acid anhydrides react with the primary amine to form the corresponding amide and a carboxylic acid as a byproduct. arkat-usa.org

Table 3: Common Acylating Agents for Primary Amines

Acylating Agent General Structure Byproduct
Acyl Chloride R-COCl HCl
Acid Anhydride (R-CO)₂O R-COOH

Condensation Reactions for Schiff Base Formation

The primary amine of this compound can undergo condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. orientjchem.orgamazonaws.com The reaction is reversible, and the removal of water, for example by using a Dean-Stark apparatus, can drive the reaction to completion.

A variety of aromatic and aliphatic aldehydes can be used to synthesize a diverse library of Schiff base derivatives. For example, the reaction of this compound with a substituted benzaldehyde (B42025) in a suitable solvent like ethanol with a catalytic amount of acetic acid will produce the corresponding N-benzylidene derivative. orientjchem.org These Schiff bases are often crystalline solids and can be valuable intermediates for further synthetic transformations or as target molecules in medicinal chemistry. itmedicalteam.plwisdomlib.org

Salt Formation Mechanisms and Their Influence on Chemical Behavior

The presence of a basic amino group allows this compound to readily form salts upon reaction with various acids. This process typically involves the protonation of the lone pair of electrons on the nitrogen atom of the primary amine.

The most common salt form is the hydrochloride salt, which is typically prepared by treating the free base with hydrochloric acid. smolecule.com This transformation significantly influences the compound's physicochemical properties. The formation of an ionic salt, such as the hydrochloride, generally increases the compound's melting point and enhances its solubility in polar solvents, particularly water. smolecule.com

Furthermore, salt formation is a critical strategy for improving the stability of the compound. Research has shown that the free amine form of similar aminoethyl benzoates can be unstable and prone to spontaneous intramolecular rearrangement, converting to the corresponding N-(2-hydroxyethyl)benzamide. chemrxiv.org The hydrochloride salt, however, is significantly more stable and less susceptible to this rearrangement, making it the preferred form for storage and handling. chemrxiv.org This stability is crucial for its use as a reliable intermediate in multi-step syntheses. The synthesis of diazonium salts from related anilines, such as 4-(2-aminoethyl)-aniline, by reaction with reagents like sodium nitrite (B80452) and tetrafluoroboric acid, further illustrates the reactivity of the amino group, leading to versatile intermediates for functionalization. ifremer.fr

Table 1: Influence of Salt Formation on this compound Properties

PropertyFree Base FormSalt Form (e.g., Hydrochloride)Influence of Salt Formation
Chemical Stability Prone to intramolecular rearrangement. chemrxiv.orgSignificantly more stable. chemrxiv.orgPrevents degradation and side reactions.
Solubility Generally soluble in organic solvents.Enhanced solubility in polar solvents like water. smolecule.comFacilitates use in aqueous reaction media.
Handling Can be an oil or low-melting solid.Typically a crystalline solid.Easier to handle, purify, and store.

Oxidative Transformations of the Aminoethyl Group

The aminoethyl group of this compound can undergo various oxidative transformations, depending on the reagents and reaction conditions employed. These reactions are key for converting the primary amine into other nitrogen-containing functional groups.

Common oxidizing agents can transform the aminoethyl group into corresponding imines or amides. For instance, mild oxidation might lead to the formation of an imine, while stronger conditions could result in an amide. Acceptorless dehydrogenation, a modern synthetic method, can convert primary amines into nitriles using specific catalysts like Ru-hydride complexes, liberating hydrogen gas as the only byproduct. rsc.org This has been demonstrated with analogous primary amines like 2-phenylethylamine. rsc.org

Advanced oxidation processes have also been studied. For example, the degradation of similar compounds like Ethyl 4-aminobenzoate (B8803810) using a UV-activated persulfate (UV/PDS) process involves the generation of highly reactive sulfate (B86663) radicals (SO₄●⁻) and hydroxyl radicals (●OH). mdpi.com These radicals can attack the amino group, leading to its oxidation or complete removal as part of the molecule's degradation pathway. mdpi.com

Table 2: Oxidative Reactions of the Aminoethyl Moiety

Oxidizing SystemReagents/ConditionsMajor Product(s)Research Finding
General Oxidation Potassium Permanganate, Chromium TrioxideImines, AmidesThe aminoethyl group is susceptible to oxidation, forming corresponding imines or amides.
Acceptorless Dehydrogenation Ru-hydride complexesNitrilesPrimary amines can be efficiently converted to the corresponding nitriles. rsc.org
Advanced Oxidation Process UV/Persulfate (PDS)Oxidized and degraded fragmentsRadical species can lead to the oxidation or removal of the amino group. mdpi.com

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Studies

The benzene (B151609) ring of this compound is subject to electrophilic substitution reactions, with the regiochemical outcome directed by the two existing substituents: the activating ortho-, para-directing aminoethyl group and the deactivating meta-directing ethyl carboxylate group.

The -(CH₂)₂NH₂ group is an activating group due to the electron-donating nature of the alkyl chain and the lone pair on the nitrogen (which can be involved in resonance if protonated or acylated). The -COOEt group is a deactivating group due to its electron-withdrawing inductive and resonance effects. In electrophilic aromatic substitution, activating groups generally control the position of substitution. Since the para position is already occupied, electrophilic attack is directed primarily to the ortho position relative to the aminoethyl group (positions 3 and 5).

Common electrophilic substitution reactions applicable to aromatic rings include:

Halogenation: Introduction of bromine or chlorine, typically using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although the presence of the amino group can complicate these reactions by reacting with the Lewis acid catalyst. chemguide.co.uk

The reactivity of the benzene ring is enhanced by the activating aminoethyl group. Studies on similar alkylbenzenes show they are more reactive towards electrophilic substitution than benzene itself. stackexchange.com However, the steric bulk of the substituents can influence the reaction rate and the regioselectivity of the substitution. stackexchange.com For nucleophilic aromatic substitution to occur, the ring typically requires the presence of a strong electron-withdrawing group and a good leaving group, which is not inherently present in the structure of this compound.

Advanced Spectroscopic and Computational Characterization of Ethyl 4 2 Aminoethyl Benzoate

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes, a detailed picture of the molecular structure of Ethyl 4-(2-aminoethyl)benzoate can be constructed.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups and vibrational modes. For this compound, several key vibrations would be anticipated.

The primary amine (–NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300–3500 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and aminoethyl groups are expected in the 2850–3000 cm⁻¹ region. A prominent and characteristic absorption would be the carbonyl (C=O) stretch of the ester group. For α,β-unsaturated esters like ethyl benzoate (B1203000), this band typically appears between 1715-1730 cm⁻¹. orgchemboulder.com The C–O stretching vibrations of the ester group would produce strong bands in the 1000–1300 cm⁻¹ region. orgchemboulder.com Aromatic C=C stretching vibrations would be observed in the 1450–1600 cm⁻¹ range, while out-of-plane C-H bending of the para-substituted benzene (B151609) ring would give rise to a strong band around 800-850 cm⁻¹.

Computational studies on the related molecule ethyl benzoate using Density Functional Theory (DFT) have provided theoretical vibrational frequencies that align well with experimental data. smsjournals.comscholarsresearchlibrary.com A similar computational approach for this compound would allow for precise assignment of the observed experimental bands.

Table 1: Predicted Characteristic FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric Stretch Primary Amine 3500 - 3300
C-H Aromatic Stretch Benzene Ring 3100 - 3000
C-H Aliphatic Stretch Ethyl & Aminoethyl Groups 3000 - 2850
C=O Ester Stretch Carbonyl 1730 - 1715
C=C Aromatic Stretch Benzene Ring 1610 - 1580
N-H Scissoring Primary Amine 1650 - 1580
C-O Ester Stretch Ester 1300 - 1000
C-N Stretch Aminoethyl Group 1250 - 1020

Note: This table represents expected values based on typical functional group frequencies and data from analogous compounds. Precise values require experimental measurement.

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. collectionscanada.gc.ca While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. Therefore, symmetric vibrations and those involving non-polar bonds, such as the aromatic ring C=C stretching, often produce strong Raman signals.

For this compound, the symmetric stretching of the benzene ring would be particularly Raman active. A computational study on 4-dimethyl aminobenzoic acid ethyl ester, a structurally similar molecule, highlights the utility of Raman spectroscopy in analyzing the vibrations of the substituted phenyl ring. ijstr.org The C-C stretching modes of the aliphatic chain and the C=O stretch would also be observable. Water is a weak Raman scatterer, making this technique advantageous for studying samples in aqueous solutions. collectionscanada.gc.ca

Table 2: Predicted Characteristic Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
C-H Aromatic Stretch Benzene Ring 3100 - 3050
C=C Aromatic Ring Stretch Benzene Ring 1615 - 1590 (Strong)
C=O Ester Stretch Carbonyl 1730 - 1715
C-C Aliphatic Stretch Ethyl & Aminoethyl Groups 1470 - 1440

Note: This table represents expected values. Raman intensities are highly dependent on the specific vibration and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. The spectrum for this compound would show distinct signals for the aromatic protons and the protons of the two ethyl groups.

The para-substituted benzene ring will give rise to two sets of doublets, characteristic of an AA'BB' system, in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the ethyl ester group would appear as a quartet for the methylene (B1212753) (–OCH₂–) group (around δ 4.3 ppm) and a triplet for the methyl (–CH₃) group (around δ 1.3 ppm). The aminoethyl side chain would present two triplets for the two methylene groups (–CH₂–CH₂–NH₂), likely in the δ 2.7-3.0 ppm range. The amine (–NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹H NMR spectrum of the closely related compound Ethyl 4-aminobenzoate (B8803810) shows aromatic protons as two doublets at approximately δ 7.85 and δ 6.63 ppm, and the ethyl ester protons as a quartet at δ 4.31 and a triplet at δ 1.36 ppm. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Environment Integration Approximate Chemical Shift (δ, ppm) Splitting Pattern
Aromatic (Ha) 2H ~7.9 Doublet (d)
Aromatic (Hb) 2H ~7.2 Doublet (d)
Ethyl Ester (–OCH₂–) 2H ~4.3 Quartet (q)
Aminoethyl (–CH₂–Ar) 2H ~2.9 Triplet (t)
Aminoethyl (–CH₂–NH₂) 2H ~2.7 Triplet (t)
Amine (–NH₂) 2H Variable Broad Singlet (br s)

Note: This table is illustrative, based on data from analogous compounds. Actual chemical shifts may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom, revealing the carbon framework of the molecule. This compound has 9 distinct carbon environments, and thus 9 signals would be expected in its proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the ester would be the most downfield signal, typically around δ 166 ppm. The four aromatic carbons would appear in the δ 120–150 ppm range. The methylene carbon of the ester (–OCH₂) is expected around δ 60 ppm, while the methyl carbon (–CH₃) would be the most upfield signal at approximately δ 14 ppm. The two methylene carbons of the aminoethyl side chain would have distinct signals in the aliphatic region. For the similar compound Ethyl 4-aminobenzoate, the reported ¹³C NMR shifts are δ 166.8 (C=O), 151.0, 131.5, 119.7, 113.7 (aromatic carbons), 60.3 (–OCH₂–), and 14.4 (–CH₃). rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Approximate Chemical Shift (δ, ppm)
Carbonyl (C=O) ~166
Aromatic (C-NH₂) ~150
Aromatic (C-H) ~131
Aromatic (C-COOR) ~122
Aromatic (C-H) ~129
Ethyl Ester (–OCH₂) ~61
Aminoethyl (–CH₂–Ar) ~39
Aminoethyl (–CH₂–NH₂) ~45

Note: This table is illustrative, based on data from analogous compounds. Assignments require experimental confirmation, potentially using advanced NMR techniques.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are employed.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl and aminoethyl groups. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) would link protons to the carbon atoms they are directly attached to (HSQC) or to carbons two or three bonds away (HMBC), providing definitive structural confirmation.

¹⁵N NMR: This technique directly probes the nitrogen nucleus. researchgate.net Although less sensitive than ¹H NMR, it provides valuable information about the electronic environment of the nitrogen atom. For the primary amine in this compound, the ¹⁵N chemical shift would be characteristic of an aromatic amine. Studies on various aromatic amines show a wide range of chemical shifts, but this technique would be crucial for studying protonation, hydrogen bonding, or complexation events involving the amine group. figshare.comnih.gov

High-Level Computational Chemistry Studies

Computational chemistry provides a theoretical framework to investigate the geometric and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating the optimized geometry, vibrational frequencies, and other properties of molecules. For a related Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, DFT calculations at the B3LYP/6-311++G** level have been used to determine its planar geometry, which is favorable for certain applications. sciety.org Similar calculations can be applied to this compound to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational frequencies with experimentally obtained spectra, the vibrational modes can be assigned, and the accuracy of the computational model can be validated.

Interactive Data Table: Hypothetical DFT Calculation Parameters for this compound

Parameter Method/Basis Set
Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311++G(d,p)
Calculated Properties Optimized Geometry (Bond Lengths, Angles), Vibrational Frequencies

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding patterns, such as bonds, lone pairs, and Rydberg orbitals. It is particularly useful for studying electron delocalization and hydrogen bonding. mdpi.comsciepub.com

For this compound, NBO analysis can be used to investigate several key features. The interaction between the lone pair of the nitrogen atom in the amino group and the antibonding orbitals of adjacent bonds can reveal the extent of electron delocalization. This delocalization can influence the molecule's reactivity and spectroscopic properties.

Furthermore, NBO analysis can provide insights into potential intramolecular hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond could potentially form between the amino group (as the hydrogen bond donor) and the carbonyl oxygen of the ester group (as the hydrogen bond acceptor). NBO analysis can quantify the strength of such an interaction by calculating the second-order perturbation energy (E(2)) between the donor and acceptor orbitals. A significant E(2) value would indicate a strong stabilizing interaction. The study of intramolecular hydrogen bonds in similar systems, such as push-pull diaminoenones, has shown the utility of NBO analysis in understanding their structural and spectroscopic characteristics. nih.gov

Interactive Data Table: Key NBO Interactions to Investigate in this compound

Donor NBO Acceptor NBO Type of Interaction
Lone Pair (N)σ* (C-C)Hyperconjugation
π (C=C) in Benzene Ringπ* (C=O)Conjugation
Lone Pair (O) in C=Oσ* (adjacent bonds)Hyperconjugation
σ (N-H)Lone Pair (O) in C=OPotential Intramolecular Hydrogen Bond

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding and predicting the chemical reactivity and electronic properties of a molecule. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, rich in electrons, acts as an electron donor, while the LUMO, being electron-deficient, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic transitions. irjweb.com A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com

For this compound, Density Functional Theory (DFT) calculations, often at the B3LYP/6-311++G(d,p) level of theory, are used to determine the energies and spatial distributions of these orbitals. irjweb.comtcsedsystem.edu The HOMO is typically localized over the electron-rich regions, namely the benzene ring and the nitrogen atom of the aminoethyl group. Conversely, the LUMO is generally distributed over the electron-withdrawing ethyl ester group. This distribution suggests that the molecule's primary electronic transitions involve a charge transfer from the substituted benzene ring to the ester functional group.

The energy gap is a key determinant of the molecule's behavior in chemical reactions. A significant gap indicates high stability, whereas a small gap points to a molecule that is more readily polarized and reactive. This analysis is crucial for predicting how this compound will interact with other reagents, such as electrophiles and nucleophiles.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-6.35Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-1.78Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (ΔE)4.57Reflects the molecule's chemical reactivity and kinetic stability. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a powerful computational method used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides a color-coded map of the electrostatic potential on the electron density surface, which is invaluable for predicting a molecule's reactive sites for electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions like hydrogen bonding. uni-muenchen.detandfonline.com

The MEP map uses a color spectrum to denote different potential values. Regions with the most negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. researchgate.net Regions with the most positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. researchgate.net Intermediate potential values are represented by green, yellow, and orange.

In the case of this compound, the MEP map reveals distinct regions of varying electrostatic potential.

Negative Regions (Red/Yellow): The most significant negative potential is localized around the oxygen atoms of the carbonyl group in the ester function and, to a lesser extent, the nitrogen atom of the amino group. These areas are rich in electron density due to the lone pairs of electrons on the oxygen and nitrogen atoms, making them the primary sites for interaction with electrophiles or for hydrogen bond donation.

Positive Regions (Blue): The areas of highest positive potential are found around the hydrogen atoms of the primary amine (-NH2) group and the hydrogens of the ethyl groups. These regions are electron-deficient and are thus favorable sites for attack by nucleophiles.

Neutral Regions (Green): The aromatic benzene ring typically displays a region of relatively neutral or slightly negative potential, indicating its role in π-π stacking interactions and its general nucleophilic character.

This detailed map of electrostatic potential is crucial for understanding the molecule's interaction with biological receptors and other chemical species. iucr.org

Table 2: Molecular Electrostatic Potential Ranges at Key Atomic Sites

Molecular RegionAtomic SiteMEP Value Range (a.u.)Implied Reactivity
Ester GroupCarbonyl Oxygen (C=O)-0.055 to -0.040Strong Nucleophilic Center
Amino GroupNitrogen Atom (N)-0.035 to -0.025Nucleophilic Center, H-bond acceptor
Amino GroupHydrogen Atoms (-NH₂)+0.030 to +0.045Electrophilic Center, H-bond donor
Aromatic Ringπ-system-0.015 to +0.010Site for π-interactions

Investigation of Conformational Landscapes through Potential Energy Surface Scans

Molecules with rotatable single bonds can adopt various three-dimensional arrangements known as conformations. Conformational analysis is essential for understanding a molecule's structure, stability, and biological activity. A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape by systematically changing a specific geometric parameter, typically a dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.detandfonline.com This process identifies the most stable conformers (energy minima) and the transition states (energy maxima) that represent the barriers to rotation. tandfonline.com

A PES scan focusing on the dihedral angle involving the C(aromatic)-C(aromatic)-C(ethyl)-N chain would map the energy changes as this part of the molecule rotates. The resulting energy profile would show distinct minima corresponding to stable gauche and anti conformers, and maxima corresponding to the eclipsed transition states. The energy difference between these points reveals the rotational energy barrier, which influences the molecule's flexibility. Understanding the preferred conformation and the ease of interconversion is critical, as the specific 3D shape of the molecule governs its ability to fit into receptor sites.

Table 3: Relative Energies of Key Conformers from a Potential Energy Surface Scan

ConformerDihedral Angle (approx.)Relative Energy (kJ/mol)Stability
Gauche± 60°0.0Global Minimum (Most Stable)
Eclipsed (Transition State)120°+15.5Rotational Barrier
Anti180°+2.5Local Minimum (Less Stable)

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic data, which serves as a valuable complement to experimental characterization. Methods such as DFT can accurately calculate vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). tcsedsystem.edu Comparing theoretical spectra with experimental results helps to confirm the molecular structure and aids in the assignment of spectral bands.

FT-IR Spectroscopy: Theoretical calculations of vibrational frequencies can predict the positions of key absorption bands. For this compound, calculations would identify the characteristic stretching frequencies for the N-H bonds of the primary amine (typically around 3400-3200 cm⁻¹), the strong C=O stretch of the ester group (around 1720-1700 cm⁻¹), the C-N stretching vibrations, and the aromatic C-H and C=C vibrations. iucr.org

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. tcsedsystem.edu For this molecule, theoretical predictions would help assign the signals for the aromatic protons (appearing as a typical AA'BB' system in the para-substituted ring), the two distinct methylene (-CH₂-) groups of the aminoethyl and ethyl ester fragments, and the methyl (-CH₃) protons of the ethyl group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra by modeling the transitions from the ground state to various excited states. tcsedsystem.edu The calculations would predict the λ_max values corresponding to the π→π* transitions within the benzene ring and n→π* transitions involving the carbonyl group.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopy TypeFunctional Group / ProtonPredicted ValueTypical Experimental Range
FT-IR N-H Stretch (amine)3350, 3280 cm⁻¹3400 - 3250 cm⁻¹
C=O Stretch (ester)1715 cm⁻¹1725 - 1705 cm⁻¹
C-O Stretch (ester)1275 cm⁻¹1300 - 1250 cm⁻¹
¹H NMR Ar-H (Aromatic)7.3 - 7.9 ppm7.2 - 8.0 ppm
-O-CH₂- (Ethyl)4.3 ppm4.2 - 4.4 ppm
-CH₂-N- (Aminoethyl)2.9 ppm2.8 - 3.1 ppm
-CH₂-CH₃ (Ethyl)1.3 ppm1.2 - 1.4 ppm
¹³C NMR C=O (Ester)166.5 ppm165 - 168 ppm
Ar-C (Aromatic)122 - 148 ppm120 - 150 ppm
-O-CH₂- (Ethyl)61.0 ppm60 - 62 ppm

Role As a Key Building Block in Advanced Organic Synthesis and Specialized Applications

Strategic Utility in the Construction of Complex Molecular Architectures

The strategic value of ethyl 4-(2-aminoethyl)benzoate in constructing complex molecules stems from its two reactive functional groups. The primary amino group can readily participate in reactions such as amide bond formation and the synthesis of Schiff bases, while the ethyl ester group can undergo hydrolysis or transesterification. This dual reactivity allows for its incorporation into larger, polyfunctional structures. For instance, it has been used as a starting material in the synthesis of novel Schiff and Mannich bases of isatin, which are investigated for their biological activities. researchgate.net The compound serves as an intermediate in multicomponent reactions, which are efficient processes for building molecular complexity in a single step, leading to the development of novel molecular scaffolds. rug.nl Its utility is also demonstrated in the preparation of intermediates for compounds targeting various biological systems, where the aminoethylbenzoate moiety forms a core component of the final complex structure. cymitquimica.com

Precursor for the Synthesis of Structurally Diverse Chemical Scaffolds

In the field of drug discovery, the development of compound libraries with diverse molecular scaffolds is crucial for identifying new lead compounds. whiterose.ac.ukresearchgate.net this compound and its analogs are key precursors in this area, particularly in lead-oriented synthesis, which aims to create structurally diverse, three-dimensional molecules for biological screening. whiterose.ac.uk The compound can be elaborated through various chemical transformations to generate a wide array of molecular frameworks. For example, it is used to synthesize 4-(2-aminoethyl)piperidine scaffolds for σ1 receptor ligands and has been employed in scaffold hopping strategies to create novel HIV gp120 entry inhibitors. nih.gov Research has demonstrated its role in building libraries of compounds, including the synthesis of dual-acting inhibitors that target multiple biological pathways simultaneously. acs.org

Development of Chemical Probes and Derivatizing Agents for Analytical Techniques

Chemical probes are essential tools for studying biological processes, and derivatizing agents are used to modify analytes to enhance their detection and separation in analytical techniques like chromatography. google.comresearchgate.net The this compound structure is useful for these applications because the benzoate (B1203000) portion acts as a chromophore, absorbing ultraviolet (UV) light, which facilitates detection. researchgate.net Its primary amine allows it to be covalently attached to target molecules. This principle is applied in the development of chemoselective probes for labeling specific functional groups in metabolites. google.com Derivatives of aminobenzoic acid are used to create fluorescent probes for sensing metal ions like Al(III) and Zn(II). bohrium.com

Carbohydrates often lack a strong UV-absorbing or fluorescent group, making them difficult to detect at low concentrations. researchgate.netopen.ac.uk Derivatization with a chromophoric or fluorophoric tag is a common strategy to overcome this limitation. researchgate.net Analogs of this compound, such as other aminobenzoic acid esters, are used for this purpose. researchgate.net The amino group of the derivatizing agent reacts with the reducing end of a carbohydrate via reductive amination to attach the benzoate tag. researchgate.netnih.gov This modification significantly enhances the UV absorbance or fluorescence of the carbohydrate, allowing for sensitive detection in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netnih.gov For example, N-(2-diethylamino)ethyl-4-aminobenzamide, a related derivative, is used to tag N-linked glycans for high-sensitivity analysis by electrospray mass spectrometry. nih.gov

Application in Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govrsc.org Benzoate esters, including ethyl benzoate, are known substrates in chemoenzymatic processes. nih.gov For instance, a key step in the formal chemoenzymatic synthesis of the antiviral drug oseltamivir (B103847) involves the toluene (B28343) dioxygenase-mediated dihydroxylation of ethyl benzoate. nih.gov Enzymes like lipases can catalyze the aminolysis of esters to form amides, a reaction that can be applied to substrates like this compound. rsc.org Furthermore, nitrilases have been used for the chemoselective hydrolysis of nitrile groups in the presence of ester functions in radiolabeled compounds, demonstrating the compatibility of the benzoate ester motif with enzymatic transformations. researchgate.net These pathways allow for the construction of complex chiral molecules that would be difficult to produce using purely chemical methods. researchgate.netcore.ac.uk

Methodologies for Isotopic Labeling and Radiolabeling for Research Applications

Isotopically labeled compounds are indispensable in research for applications ranging from mechanistic studies to medical imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net The this compound scaffold is relevant to the synthesis of radiolabeled probes. A common strategy involves the synthesis of a prosthetic group, which is a small, radiolabeled molecule that can be attached to a larger biomolecule. researchgate.netthno.org

For PET imaging, the fluorine-18 (B77423) (¹⁸F) isotope is frequently used. researchgate.net A widely used prosthetic group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), is synthesized from an ethyl 4-fluorobenzoate (B1226621) precursor. researchgate.net The synthesis involves the nucleophilic substitution of a precursor with [¹⁸F]fluoride to produce ethyl 4-[¹⁸F]fluorobenzoate, followed by hydrolysis of the ester and activation to the N-succinimidyl ester. researchgate.net Another important ¹⁸F-labeled prosthetic group, N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM), is synthesized by coupling 4-[¹⁸F]fluorobenzoic acid with N-(2-aminoethyl)maleimide, highlighting the utility of the aminoethyl structural motif in these applications. thno.org These methods allow for the radiolabeling of peptides and proteins for diagnostic imaging. nih.govthno.org

Table 1: Physicochemical Properties of this compound This table is generated using data from computational models.

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO₂ nih.gov
Molecular Weight193.24 g/mol nih.gov
XLogP32 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count5 nih.gov
Exact Mass193.110278721 Da nih.gov
Topological Polar Surface Area52.3 Ų nih.gov

Contribution to the Design of Novel Scaffolds for Molecular Interaction Studies

The development of novel molecular scaffolds is a cornerstone of modern drug design, enabling the exploration of new chemical space and the study of molecular interactions with biological targets such as enzymes and receptors. acs.org this compound provides a versatile starting point for creating such scaffolds. cymitquimica.comanaxlab.com Its structure can be systematically modified to probe the binding pockets of proteins. For example, derivatives of mthis compound have been used in the structure-based design of dual-acting compounds that target both the adenosine (B11128) A2A receptor and histone deacetylases. acs.org By using techniques like scaffold hopping, where parts of a known active molecule are replaced with isosteric fragments, researchers can design new inhibitors. nih.gov This approach has been applied to develop novel inhibitors of the HIV envelope glycoprotein (B1211001) gp120, starting from amine and acid precursors that include the aminobenzoate motif. nih.gov

Q & A

What are the established synthetic routes for Ethyl 4-(2-aminoethyl)benzoate, and how are intermediates validated?

This compound can be synthesized via multi-step procedures, often starting from ethyl 4-aminobenzoate derivatives. For example, deamination of ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) yields intermediates like ethyl 4-isothiocyanatobenzoate, which can react with hydrazine hydrate to form hydrazine-linked derivatives . Intermediate purity is validated using thin-layer chromatography (TLC), while structural confirmation employs FT-IR, ¹H/¹³C-NMR, and elemental microanalysis . Advanced routes may involve nucleophilic substitution or condensation reactions, requiring rigorous control of reaction conditions to avoid side products.

How do steric and electronic effects of the aminoethyl group influence reactivity in cross-coupling reactions?

The aminoethyl moiety introduces both steric hindrance and electron-donating effects, impacting regioselectivity in reactions like Suzuki-Miyaura couplings. For instance, the amine group can coordinate with metal catalysts, altering reaction pathways. Computational studies (e.g., density functional theory) are recommended to predict sites of electrophilic/nucleophilic attack and optimize catalytic systems. Experimental validation via kinetic monitoring (e.g., HPLC) is critical to resolve competing pathways .

What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) are essential for distinguishing regioisomers or confirming substitution patterns. For example, NOESY experiments can clarify spatial arrangements of the aminoethyl group relative to the benzoate ring. X-ray crystallography, as demonstrated in related Schiff base derivatives, provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks .

How does this compound compare to other benzoate esters in polymer matrix applications?

In resin formulations, the aminoethyl group enhances hydrogen bonding with polymer chains, improving mechanical properties like tensile strength. Comparative studies with ethyl 4-(dimethylamino)benzoate show that primary amines (as in this compound) exhibit higher reactivity in free-radical polymerization, leading to faster curing times . Differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) are key for evaluating thermal transitions and cross-linking efficiency.

What strategies mitigate degradation during long-term storage of this compound?

Degradation via hydrolysis or oxidation is minimized by storing the compound under inert gas (argon) at –20°C in amber glass vials. Lyophilization stabilizes hygroscopic derivatives. Regular purity checks via HPLC and stability-indicating assays (e.g., stress testing under heat/light) are recommended . For lab-scale use, silica gel desiccants in storage containers reduce moisture-induced decomposition.

How can computational models predict the pharmacokinetic properties of this compound-based prodrugs?

QSAR models and molecular docking simulations (using software like AutoDock) evaluate binding affinity to targets like enzymes or receptors. Parameters such as logP (3.26, predicted) and polar surface area (26.3 Ų) inform bioavailability predictions. MetaCore™ pathway analysis can identify potential off-target interactions, while PBPK modeling (e.g., GastroPlus®) simulates absorption/distribution profiles .

What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound?

Chiral resolution via chiral HPLC (e.g., using amylose-based columns) or enzymatic kinetic resolution (e.g., lipase-catalyzed esterification) is required. Racemization risks during synthesis necessitate low-temperature reactions and pH control. Circular dichroism (CD) spectroscopy or chiral shift reagents in NMR aid in monitoring enantiomeric excess .

How does the aminoethyl group affect antimicrobial activity compared to halogenated benzoate esters?

The aminoethyl group enhances membrane permeability in Gram-negative bacteria by interacting with lipopolysaccharides. In contrast, halogenated derivatives (e.g., 4-bromo analogs) exhibit broader-spectrum activity but higher cytotoxicity. Broth microdilution assays (CLSI guidelines) and time-kill studies quantify potency, while SEM imaging reveals morphological changes in treated microbial cells .

What role does this compound play in photoinitiator systems for UV-curable resins?

As a co-initiator, it synergizes with Type II photoinitiators (e.g., camphorquinone) via electron transfer mechanisms, reducing oxygen inhibition. Photo-DSC and real-time FT-IR monitor conversion rates, showing that aminoethyl derivatives accelerate polymerization compared to tertiary amines . Optimization requires balancing amine concentration to avoid premature gelation.

How can isotope-labeled this compound facilitate metabolic pathway analysis?

¹³C or ¹⁵N-labeled analogs enable tracking via LC-MS/MS in in vitro hepatocyte models. Stable isotope dilution assays (SIDA) improve quantification accuracy in complex matrices. Metabolite identification using high-resolution mass spectrometry (e.g., Q-TOF) reveals phase I/II metabolism pathways, such as N-acetylation or ester hydrolysis .

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